N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide and its derivatives have been synthesized and characterized for various applications. Studies demonstrate the synthesis of related benzenesulfonamide derivatives, highlighting their antimicrobial activity against a range of bacteria and fungi. For instance, Desai et al. (2017) synthesized benzenesulfonamide derivatives evaluating their in vitro antimicrobial activity, showcasing the potential of these compounds as antibacterial and antifungal agents (Desai, Makwana, & Senta, 2017). Similarly, the synthesis and characterization of benzenesulfonamides have been reported, indicating their inhibitory profiles against enzymes like acetylcholinesterase and tyrosinase, which are linked to diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of benzenesulfonamide derivatives have been extensively studied, showing significant potential in combating microbial infections. The derivatives have shown potent activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting their use in developing new antimicrobial agents (Desai et al., 2016).
Anticancer Activities
Some studies have focused on the anticancer activities of benzenesulfonamide derivatives. Ghorab and Al-Said (2012) synthesized indenopyridine derivatives with benzenesulfonamide moieties and tested them against the breast cancer cell line MCF7, discovering compounds with higher potency than Doxorubicin, a standard drug used in cancer treatment (Ghorab & Al-Said, 2012).
Ligands for Metal Coordination
Benzenesulfonamide derivatives have been explored as ligands for metal coordination, which is critical for developing new materials and catalysts. Jacobs et al. (2013) reported on the molecular and supramolecular structures of benzenesulfonamide derivatives, providing insight into their potential applications in material science and coordination chemistry (Jacobs, Chan, & O'Connor, 2013).
Enzyme Inhibition and Molecular Docking Studies
Enzyme inhibition studies, along with molecular docking, reveal that benzenesulfonamide derivatives are potent inhibitors of various enzymes. These studies provide a foundational understanding of how these compounds interact at the molecular level, guiding the design of drugs targeting specific enzymes involved in disease processes (Rathish et al., 2012).
Properties
IUPAC Name |
N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-1-3-15(4-2-13)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-14-7-9-22-10-8-14/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHJIWEABDNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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